

An In-Depth Technical Guide to 2-(4-Chlorobutyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Chlorobutyl)-1,3-dioxolane

Cat. No.: B038741

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorobutyl)-1,3-dioxolane is a heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a protected aldehyde in the form of a dioxolane ring and a reactive chlorobutyl chain, makes it a valuable building block for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in synthetic chemistry and potential relevance to drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **2-(4-Chlorobutyl)-1,3-dioxolane** is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₃ ClO ₂	[1]
Molecular Weight	164.63 g/mol	[1]
CAS Number	118336-86-0	[1]
Appearance	Liquid	[2]
Boiling Point	56-58 °C at 0.1 mmHg	[2]
Density	1.109 g/mL at 20 °C	[2]
Refractive Index (n _{20/D})	1.457	[2]
Assay	≥97.0% (GC)	[2]

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for **2-(4-Chlorobutyl)-1,3-dioxolane**, which are crucial for its identification and structural elucidation.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~4.85	t	-O-CH-O-
~3.95	m	-O-CH ₂ -CH ₂ -O-
~3.55	t	-CH ₂ -Cl
~1.80	m	-CH ₂ -CH ₂ -Cl
~1.65	m	-CH-CH ₂ -

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~104	-O-CH-O-
~65	-O-CH ₂ -CH ₂ -O-
~45	-CH ₂ -Cl
~32	-CH ₂ -CH ₂ -Cl
~28	-CH-CH ₂ -CH ₂ -
~23	-CH-CH ₂ -

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Assignment
2950-2850	C-H stretch (alkane)
1150-1050	C-O stretch (acetal)
750-650	C-Cl stretch

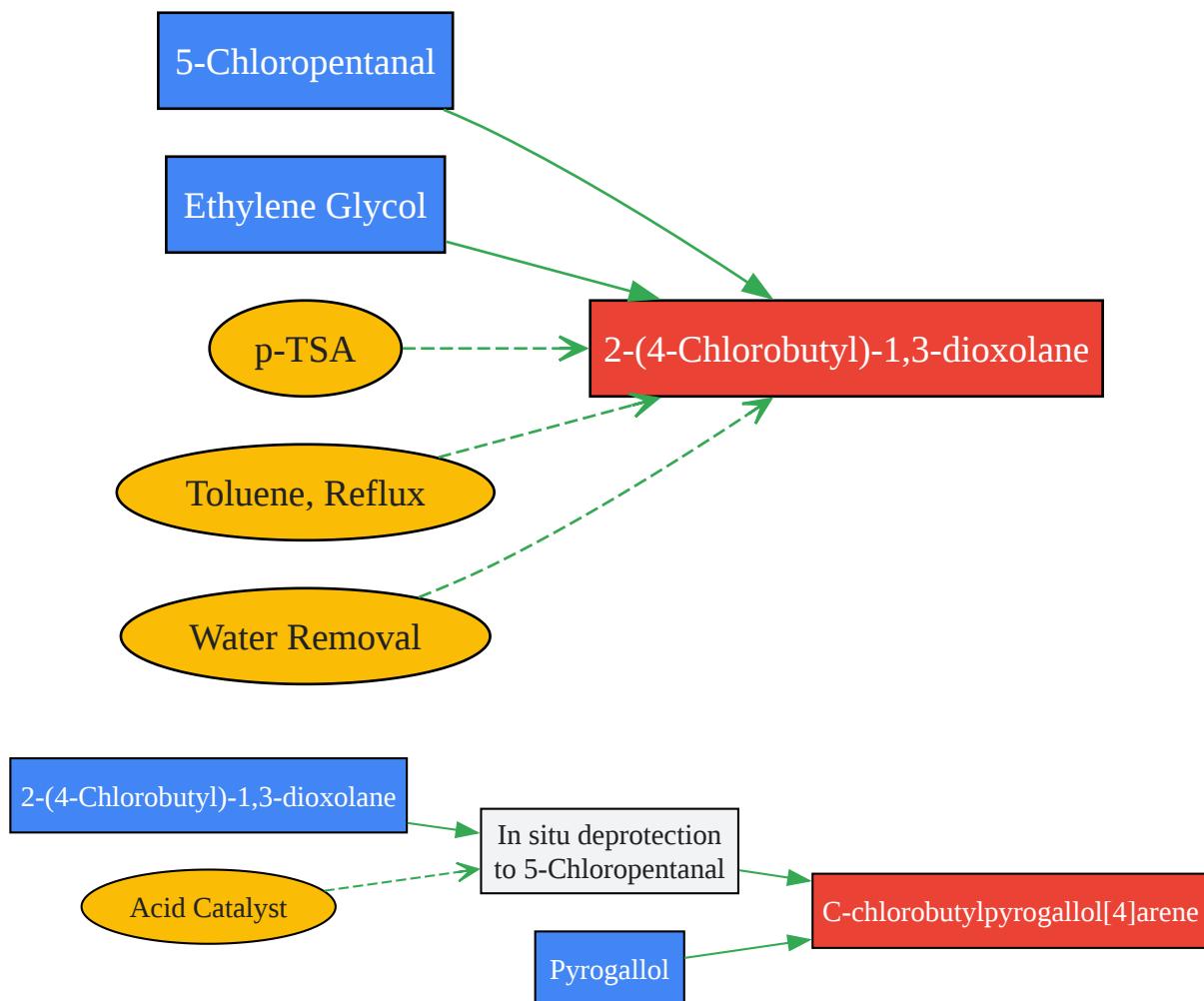
MS (Mass Spectrometry) Data (Predicted)

m/z (mass-to-charge ratio)	Assignment
164/166 (M ⁺)	Molecular ion peak (presence of ³⁵ Cl/ ³⁷ Cl)
129	[M - Cl] ⁺
73	[C ₄ H ₇ O ₂] ⁺ (dioxolane fragment)

Synthesis of 2-(4-Chlorobutyl)-1,3-dioxolane

The primary synthetic route to **2-(4-Chlorobutyl)-1,3-dioxolane** is the acid-catalyzed acetalization of 5-chloropentanal with ethylene glycol.^[3] This reaction is a standard method for the protection of aldehydes.

Experimental Protocol: Acetalization of 5-Chloropentanal


Materials:

- 5-Chloropentanal
- Ethylene glycol (1.2 equivalents)
- p-Toluenesulfonic acid (catalytic amount, e.g., 0.01 equivalents)
- Toluene (solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Dean-Stark apparatus

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-chloropentanal, toluene, and ethylene glycol.
- Add a catalytic amount of p-toluenesulfonic acid to the mixture.
- Heat the reaction mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.
- Cool the reaction mixture to room temperature.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
- The crude product can be purified by vacuum distillation to yield pure **2-(4-Chlorobutyl)-1,3-dioxolane**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Chlorobutyl)-1,3-dioxolane = 97.0 GC 118336-86-0 [sigmaaldrich.com]
- 2. 2-(4-Chlorobutyl)-1,3-dioxolane = 97.0 GC 118336-86-0 [sigmaaldrich.com]
- 3. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(4-Chlorobutyl)-1,3-dioxolane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038741#2-4-chlorobutyl-1-3-dioxolane-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com